molecular formula C12H14N2O B1305140 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol CAS No. 69706-74-7

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B1305140
CAS No.: 69706-74-7
M. Wt: 202.25 g/mol
InChI Key: FLAGTEWKRZLAAU-UHFFFAOYSA-N
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Biological Activity

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is pivotal for its biological interactions. The general structure can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where the specific values for xx, yy, and zz depend on the substituents on the pyrazole ring.

Synthesis Methods

Various synthetic approaches have been employed to produce this compound, typically involving reactions of phenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. For example, Girish et al. utilized a nano-ZnO catalyst to enhance yields during synthesis .

1. Antioxidant Activity

Research indicates that pyrazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. A study demonstrated that this compound exhibited a notable capacity to reduce oxidative stress markers in vitro .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A case study highlighted that modifications in the pyrazole structure could enhance its potency against breast cancer cells (MCF-7), with IC50 values reaching as low as 0.08 µM .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies demonstrated that this compound significantly reduced paw edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

Receptor Modulation : It interacts with specific receptors that regulate cell proliferation and apoptosis.

Case Studies

Study Findings
Girish et al. (2021)Demonstrated antioxidant properties through free radical scavenging assays .
Rajesekaran et al. (2020)Reported significant anticancer activity against MCF-7 cells with an IC50 of 0.08 µM .
Selvam et al. (2014)Evaluated anti-inflammatory effects using carrageenan-induced edema models; showed ≥75% inhibition .

Properties

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAGTEWKRZLAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(But-3-enyl)-3-phenyl-1H-pyrazole (5.4 g, 27.2 mmol) was dissolved in MeOH (40 mL) and DCM (10 mL). The reaction was cooled on a dry-ice/acetone bath and ozone was bubbled through the solution for 2 h. The reaction was transferred into an ice bath and NaBH4 (1.546 g, 40.9 mmol) was added slowly portion-wise (bubbling was observed). Upon complete addition, the reaction was removed from the ice bath and stirred at room temperature for 1 h. Excess solvent was evaporated and the reaction was extracted (100 mL each of H2O and EtOAc). The aqueous layer was extracted again with EtOAc (100 mL). The combined organic layer was dried, concentrated, and the residue was purified by column chromatography to yield the title compound (3.0 g) as a white solid. LCMS m/z=203.3 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.72-1.82 (m, 2H), 2.54-2.69 (m, 2H), 3.46 (q, J=6.11 Hz, 2H), 4.40-4.54 (m, 1H), 6.45 (s, 1H), 7.21-7.45 (m, 3H), 7.66-7.79 (m, J=7.45 Hz, 2H), 12.53 (s, 1H).
Name
5-(But-3-enyl)-3-phenyl-1H-pyrazole
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1.546 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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